molecular formula C19H18N4O4 B2794710 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 2097916-90-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

货号: B2794710
CAS 编号: 2097916-90-8
分子量: 366.377
InChI 键: RSGVOMGQOFSCPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-16(11-22-18(26)13-3-1-2-4-14(13)19(22)27)20-9-10-23-17(25)8-7-15(21-23)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVOMGQOFSCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

化学反应分析

  • Oxidation: Undergoes mild oxidation using oxidizing agents like potassium permanganate, producing oxidized derivatives with enhanced biological activity.

  • Reduction: Can be reduced using lithium aluminum hydride, leading to the formation of amine derivatives.

  • Substitution: The acetamide moiety can be replaced by other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride.

  • Products Formed:

科学研究应用

  • Chemistry: Studied for its reactivity and potential to serve as a building block for complex organic molecules.

  • Biology: Investigated for interactions with various enzymes and proteins, affecting biological pathways.

  • Medicine: Evaluated for therapeutic properties, including potential anti-inflammatory, anticancer, and antiviral activities.

  • Industry: Applications in the development of advanced materials and specialized industrial chemicals.

5. Mechanism of Action: The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering enzyme conformation. The pathways involved are often related to cellular signaling and metabolic regulation.

相似化合物的比较

  • Similar Compounds: N-(2-(3-oxopyridazin-1(6H)-yl)ethyl)acetamide, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)butyramide, and others with variations in the side chains and functional groups.

  • Uniqueness: The presence of the 3-cyclopropyl group and the specific arrangement of functional groups make this compound distinct, potentially leading to unique biological activities and chemical properties.

Now you have an in-depth look at N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Anything else you would like to explore about this compound or another topic?

生物活性

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a unique structural arrangement that includes:

  • Pyridazinone Core : Known for its biological activity.
  • Cyclopropyl Group : Contributes to the compound's pharmacological properties.
  • Isoindolinone Moiety : Imparts additional biological significance.

The molecular formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of 301.34 g/mol. The presence of functional groups such as amides and dioxo groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridazinone Core : Utilizing reagents such as potassium permanganate for oxidation.
  • Cyclopropyl Substitution : Employing halogenating agents for specific substitutions.
  • Final Coupling Reactions : To attach the isoindolinone moiety to the pyridazinone structure.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain relief.
  • Antimicrobial Activity : Interaction studies indicate that the compound may affect microbial pathways, although specific targets remain under investigation.

The exact mechanism of action is still being elucidated; however, it is hypothesized that the compound may interact with:

  • Enzymes : Potentially modulating their activity in inflammatory pathways.
  • Receptors : Binding to specific receptors involved in pain and inflammation signaling.

In vitro Studies

In vitro assays have demonstrated that the compound can inhibit COX enzymes effectively. For instance, a study comparing various non-steroidal anti-inflammatory drugs (NSAIDs) found that compounds with similar structures showed selective inhibition towards COX-2 over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs .

In vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results indicated significant reductions in paw edema induced by carrageenan and other inflammatory agents at dosages of 10 mg/kg .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that while many share anti-inflammatory properties, the unique combination of functional groups in this compound may enhance its selectivity and efficacy:

Compound NameCOX SelectivityNotable Activity
MeloxicamCOX-2 > COX-1Anti-inflammatory
CelecoxibCOX-2Pain relief
N-(Compound X)TBDTBD

常见问题

Q. What are the key synthetic pathways for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of diketones with hydrazines under reflux conditions (e.g., ethanol, 70–80°C, 6–8 hours).
  • Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) .
  • Step 3 : Amide coupling using reagents like EDCI/HOBt or DCC to attach the dioxoisoindolinyl moiety .
    Critical Factors : Temperature control during cyclopropane introduction (to prevent ring-opening) and solvent polarity during amide coupling (e.g., DMF vs. THF) significantly impact yields. Purity is verified via HPLC (>95%) and NMR (e.g., absence of residual coupling reagents) .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its conformation?

  • Primary Techniques :
    • NMR : 1H^1H, 13C^{13}C, and 2D-COSY/HMBC to confirm connectivity, particularly distinguishing pyridazinone C=O (δ ~165 ppm) and isoindolinone carbonyls (δ ~170 ppm) .
    • HRMS : To validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₁N₃O₄: 380.1601) .
    • X-ray Crystallography : For absolute stereochemistry and torsion angles (critical for docking studies) .
      Challenges : Overlapping signals in NMR (e.g., cyclopropyl CH₂ vs. ethyl linker) are resolved using deuterated solvents (DMSO-d₆) and variable-temperature NMR .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., MAPK) or phosphodiesterases (PDEs) using fluorogenic substrates .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
      Controls : Include structurally related analogs (e.g., methoxy or chloro substituents) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Modifications :
    • Cyclopropyl Group : Replace with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions in enzyme pockets .
    • Ethyl Linker : Shorten to a methyl group or introduce rigidity (e.g., propargyl) to assess conformational effects on binding .
    • Isoindolinone Moiety : Substitute dioxo groups with sulfonamides to modulate solubility and H-bonding .
      Methodology : Parallel synthesis using automated liquid handlers, followed by high-throughput screening (HTS) against target panels .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Potential Causes :
    • Assay Variability : Differences in cell line passage numbers or enzyme batch activity.
    • Solubility Issues : Aggregation in buffer systems (e.g., DMSO concentration >0.1% causes false negatives) .
      Solutions :
    • Standardize protocols (e.g., CLIA guidelines for kinase assays).
    • Use dynamic light scattering (DLS) to confirm compound monodispersity .
    • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Key Parameters :
    • Administration : Oral gavage vs. IV (e.g., 10 mg/kg in murine models) to assess bioavailability.
    • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to identify CYP450-mediated degradation .
    • Tissue Distribution : Radiolabeling (e.g., 14C^{14}C) and autoradiography to track CNS penetration, critical for neuroinflammatory targets .
      Analytical Tools : LC-MS/MS for plasma concentration curves; compartmental modeling (e.g., WinNonlin) to calculate AUC and t₁/₂ .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。